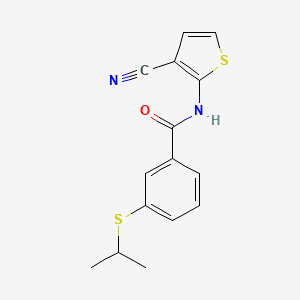

N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-3-propan-2-ylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-10(2)20-13-5-3-4-11(8-13)14(18)17-15-12(9-16)6-7-19-15/h3-8,10H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKNOYLOLJPLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(isopropylthio)benzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide can undergo oxidation reactions, particularly at the thiophene ring and the isopropylthio group.

Reduction: The compound can be reduced under appropriate conditions, potentially affecting the cyano group or the thiophene ring.

Substitution: The benzamide core and the thiophene ring can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (e.g., bromine) or alkyl halides can be employed under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or reduced thiophene derivatives.

Scientific Research Applications

Chemistry: N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide is used as a building block in organic synthesis, particularly in the development of novel materials and ligands for catalysis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: The compound may find applications in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide with structurally related benzamide derivatives:

Key Observations:

Thiophene vs. Thiophenes often exhibit enhanced π-stacking interactions compared to phenyl rings.

Substituent Effects: The isopropylthio group in the target compound increases steric bulk and lipophilicity compared to flutolanil’s isopropoxy group, which may improve membrane penetration but reduce water solubility. Flutolanil’s trifluoromethyl group is strongly electron-withdrawing, likely enhancing its binding to fungal targets, whereas the target compound’s cyano-thiophene may offer distinct electronic interactions .

Amide Variations: The acetamide derivative () replaces benzamide with a smaller acetamide group, paired with a polar piperazine moiety.

Biological Activity

N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide is a novel organic compound with significant potential in medicinal chemistry, particularly as a pharmacophore for drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with a thiophene ring and an isopropylthio group , which contribute to its unique chemical reactivity and biological properties.

- IUPAC Name : N-(3-cyanothiophen-2-yl)-3-propan-2-ylsulfanylbenzamide

- Molecular Formula : C15H14N2OS2

- Molecular Weight : 298.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the isopropylthio group enhances its binding affinity and selectivity towards these targets, potentially modulating their activity.

1. Enzyme Inhibition

Recent studies have indicated that this compound exhibits inhibitory activity against various enzymes, notably:

- α-Glucosidase : A study reported that analogs based on the compound demonstrated significant α-glucosidase inhibitory potency, with one analog showing an IC50 value of 2.11 μM compared to the established inhibitor Acarbose (IC50 = 327.0 μM) . This suggests potential applications in managing type 2 diabetes by regulating carbohydrate metabolism.

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of related benzamide derivatives. Compounds within this class have shown effectiveness against several bacterial strains, indicating that modifications in the thiophene structure can enhance antimicrobial efficacy .

3. Cytotoxicity Studies

Cytotoxicity assessments on human cell lines have revealed that this compound exhibits noncytotoxic effects on normal hepatocyte cells (LO2), indicating a favorable safety profile for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Feature | Notable Activity |

|---|---|---|

| N-(3-cyanothiophen-2-yl)-3-(methylthio)benzamide | Methylthio instead of isopropylthio | Lower enzyme inhibition |

| N-(3-cyanothiophen-2-yl)-4-(isopropylthio)benzamide | Different position of isopropylthio | Enhanced electronic properties |

The presence of the isopropylthio group in this compound appears to enhance its biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzamides substituted with thiophene rings:

- Synthesis and Evaluation : Research demonstrated that modifications in the thiophene structure significantly affect biological activity, leading to the identification of promising candidates for drug development .

- Molecular Docking Studies : Kinetic studies using molecular docking analysis have provided insights into how these compounds interact at the molecular level, revealing non-competitive inhibition mechanisms against α-glucosidase .

Q & A

Q. What are the key structural features of N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide, and how do they influence its reactivity and biological activity?

The compound consists of a benzamide core substituted with a 3-cyanothiophen-2-yl group and a 3-(isopropylthio) moiety. The thiophene ring's cyano group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions, while the isopropylthio group contributes to lipophilicity, influencing membrane permeability in biological systems. These structural elements are critical for interactions with enzymes or receptors, as seen in analogs with similar substitution patterns .

Q. What are the recommended synthetic routes for this compound, and what are the critical parameters to control during synthesis?

A common approach involves coupling 3-cyanothiophen-2-amine with 3-(isopropylthio)benzoyl chloride in anhydrous dichloromethane or acetonitrile, using triethylamine as a catalyst. Key parameters include maintaining a nitrogen atmosphere to prevent oxidation of the thioether group, controlling reaction temperature (0–25°C), and monitoring progress via thin-layer chromatography (TLC). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, and HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How does the isopropylthio group affect the compound’s electronic properties compared to other thioether substituents (e.g., methylthio or arylthio)?

The isopropylthio group introduces steric bulk and moderate electron-donating effects via hyperconjugation, altering the compound’s redox potential and binding affinity. Computational studies (DFT) reveal that larger alkylthio groups like isopropyl reduce π-π stacking interactions with aromatic enzyme pockets compared to smaller substituents, potentially impacting inhibitory potency. Comparative electrochemical analyses (cyclic voltammetry) can quantify these effects .

Q. What are the observed contradictions in the reported biological activities of this compound, and how can they be resolved through experimental design?

Discrepancies in enzyme inhibition data (e.g., IC₅₀ values varying by >10-fold across studies) may arise from differences in assay conditions (pH, ionic strength) or solvent effects (DMSO concentration). Standardizing protocols (e.g., fixed 1% DMSO in PBS buffer) and using isothermal titration calorimetry (ITC) to measure binding thermodynamics can reconcile inconsistencies. Structural analogs with controlled modifications (e.g., replacing isopropylthio with sulfonyl groups) may clarify structure-activity relationships .

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Optimizing the coupling step by using microwave-assisted synthesis (60°C, 30 minutes) increases yield by 15–20% compared to traditional reflux. Solvent screening (e.g., switching from dichloromethane to DMF) improves solubility of intermediates. Implementing flow chemistry for the final amidation step reduces side reactions (e.g., hydrolysis of the cyano group) and enhances reproducibility .

Q. What strategies can modify the compound’s solubility and stability without compromising bioactivity?

Prodrug approaches, such as replacing the cyano group with a hydrolyzable nitrile analog (e.g., amidoxime), enhance aqueous solubility. Co-crystallization with cyclodextrins or formulation in lipid nanoparticles improves stability in physiological buffers. Stability studies under accelerated conditions (40°C, 75% humidity) guide excipient selection .

Q. What are the potential metabolic pathways of this compound in biological systems, and how can in vitro assays be designed to study them?

Cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the thiophene ring and glutathione conjugation of the isopropylthio group are predicted primary pathways. In vitro assays using human liver microsomes (HLMs) with NADPH cofactor and LC-MS/MS metabolite profiling can validate these pathways. Co-incubation with CYP inhibitors (e.g., ketoconazole) identifies dominant metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.